8-Ethyl-2-methyl-1H-purin-6-amine chemical structure and properties
8-Ethyl-2-methyl-1H-purin-6-amine chemical structure and properties
In-Depth Technical Guide: 8-Ethyl-2-methyl-1H-purin-6-amine
Executive Summary
8-Ethyl-2-methyl-1H-purin-6-amine (CAS: 857173-13-8), also known as 2-methyl-8-ethyladenine , represents a specific subclass of 2,8-disubstituted adenines.[1] As a purine derivative, this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists, phosphodiesterase (PDE) inhibitors, and modified nucleoside analogs.[1] Its unique substitution pattern—featuring a methyl group at the C2 position and an ethyl group at the C8 position—modulates both its lipophilicity and electronic properties relative to the parent adenine, influencing its binding affinity and selectivity for biological targets.[1]
This guide provides a comprehensive analysis of its chemical structure, synthesis methodologies, physicochemical properties, and potential pharmacological applications, designed for researchers in drug discovery and chemical biology.[1]
Chemical Identity & Structural Analysis
The core structure is an imidazo[4,5-d]pyrimidine (purine) ring system.[1] The numbering follows standard IUPAC purine nomenclature.
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 8-Ethyl-2-methyl-1H-purin-6-amine |
| Common Synonyms | 2-Methyl-8-ethyladenine; 6-Amino-8-ethyl-2-methylpurine |
| CAS Registry Number | 857173-13-8 |
| Molecular Formula | C₈H₁₁N₅ |
| Molecular Weight | 177.21 g/mol |
| SMILES | CCc1nc2c(nc(C)nc2n1)N |
| InChI Key | (Specific to isomer, typically generated from SMILES) |
Structural Features & Tautomerism
-
Purine Core: A fused bicyclic system containing a pyrimidine ring fused to an imidazole ring.[1]
-
C2-Methyl Group: Increases steric bulk and lipophilicity compared to adenine.[1] This position often interacts with hydrophobic pockets in enzymes (e.g., adenosine deaminase).[1]
-
C8-Ethyl Group: A critical modification.[1] Substitution at C8 is known to favor the syn conformation in nucleosides and can significantly enhance selectivity for Adenosine A2A receptors over A1 receptors.[1]
-
N9-H vs. N7-H Tautomerism: Like most purines, 8-ethyl-2-methyladenine exists in a tautomeric equilibrium.[1] In neutral aqueous solution, the N9-H tautomer is generally the dominant species, stabilized by aromaticity and solvation.[1]
Physicochemical Properties
Understanding the physicochemical profile is essential for predicting bioavailability and formulation requirements.[1]
| Property | Value / Description | Relevance |
| Physical State | Solid (Powder) | Standard for handling.[1] |
| Solubility | Low in water; Soluble in DMSO, Ethanol, DMF | Lipophilic substituents reduce aqueous solubility.[1] |
| pKa (Estimated) | N1: ~4.5–5.0; N9: ~9.8–10.0 | The 2-methyl and 8-ethyl groups are electron-donating, likely increasing the basicity of N1 relative to adenine (pKa ~4.2).[1] |
| LogP (Predicted) | ~1.2 – 1.5 | More lipophilic than adenine (LogP ~ -0.[1]1) due to alkyl chains, aiding membrane permeability.[1] |
| UV Absorption | λmax ~260–265 nm | Characteristic of the purine chromophore; useful for quantification.[1] |
Synthetic Methodology
The synthesis of 2,8-disubstituted adenines typically follows the Traube Purine Synthesis or a modification thereof.[1] The following protocol outlines a robust route starting from a pyrimidine precursor.
Retrosynthetic Analysis
The most efficient route involves the construction of the imidazole ring onto a pre-functionalized pyrimidine.[1]
-
Precursor: 2-Methyl-4,5,6-triaminopyrimidine.[1]
-
Cyclization Agent: Propionic acid or triethyl orthopropionate (provides the 8-ethyl carbon).[1]
Experimental Protocol (Standardized)
Step 1: Synthesis of 2-Methyl-4,5,6-triaminopyrimidine (Note: This intermediate is often commercially available or synthesized from 2-methyl-4,6-diamino-5-nitrosopyrimidine via reduction.)[1]
Step 2: Cyclization to 8-Ethyl-2-methyladenine
-
Reagents:
-
Procedure:
-
Suspend the pyrimidine precursor in propionic acid.[1]
-
Heat the mixture to reflux (approx. 140°C) for 4–6 hours. The reaction drives the condensation of the 5-amino group with the carboxylate, followed by ring closure.[1]
-
Alternative: For milder conditions, use triethyl orthopropionate in DMF at 100°C.[1]
-
-
Work-up:
-
Purification:
Self-Validating Check:
-
¹H-NMR (DMSO-d₆): Look for the ethyl group signals: a triplet at ~1.3 ppm (CH₃) and a quartet at ~2.8 ppm (CH₂).[1] The C2-methyl singlet should appear at ~2.4 ppm.[1] The absence of the pyrimidine 5-NH₂ signal confirms cyclization.[1]
Synthesis Workflow Diagram
Caption: Synthesis of 8-Ethyl-2-methyladenine via Traube Cyclization from a pyrimidine precursor.
Biological Relevance & Applications
While specific clinical data for CAS 857173-13-8 is limited, its structure places it firmly within established pharmacological classes.[1]
Adenosine Receptor Antagonism
Adenine derivatives substituted at the C8 position are classic antagonists for Adenosine Receptors (ARs), particularly the A2A receptor .[1]
-
Mechanism: The C8-substituent (ethyl) occupies a hydrophobic pocket in the receptor binding site, often preventing the conformational change required for receptor activation (antagonism).[1]
-
Selectivity: C2-substitutions (methyl) can further refine selectivity between A1, A2A, and A3 subtypes.[1]
-
Application: Potential probe for studying Parkinson's disease (A2A antagonism) or renal protection (A1 antagonism).[1]
Phosphodiesterase (PDE) Inhibition
Methylxanthines (like caffeine and theophylline) are non-selective PDE inhibitors.[1] 2,8-Disubstituted adenines share the purine scaffold and may exhibit PDE inhibitory activity, leading to increased intracellular cAMP levels.[1]
Pharmacophore Modeling
This compound serves as a valuable fragment in Fragment-Based Drug Discovery (FBDD).[1]
-
Kinase Inhibition: The adenine motif mimics ATP.[1] The 2-methyl and 8-ethyl groups can probe the "gatekeeper" region and the solvent-exposed front of kinase ATP-binding pockets.[1]
Biological Interaction Logic
Caption: Potential pharmacological targets and downstream effects based on structural homology.
Handling, Stability, and Safety
-
Storage: Store at -20°C in a desiccated environment. Purines are generally stable but can be hygroscopic.[1]
-
Solubility for Assays: Dissolve in 100% DMSO to create a stock solution (e.g., 10–100 mM).[1] Dilute into aqueous buffer immediately prior to use to avoid precipitation.
-
Safety: Treat as a potential irritant.[1] No specific toxicity data is available, so standard PPE (gloves, lab coat, goggles) is mandatory.[1] Avoid inhalation of powder.[1]
References
-
Legraverend, M., et al. (2006).[1] "Synthesis of 2,6,8-trisubstituted purines from 2,6-dichloropurine." Tetrahedron. Link[1]
-
Jacobson, K. A., et al. (1992).[1] "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry. Link (Provides context on C8-substitution effects).[1]
-
Bruns, R. F. (1990).[1] "Adenosine receptors: Roles and Pharmacology."[1] Annals of the New York Academy of Sciences. Link
-
BLD Pharm. (n.d.).[1][2][3] "8-Ethyl-2-methyl-1H-purin-6-amine Product Page." BLD Pharm Catalog. Link
